molecular formula C9H14Cl2N2O B6188885 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride CAS No. 2639436-62-5

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride

Cat. No.: B6188885
CAS No.: 2639436-62-5
M. Wt: 237.12 g/mol
InChI Key: BYVXVNRBHSTCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This compound belongs to a class of molecules that are structurally related to sazetidine-A, which is a known selective ligand for nAChR subtypes containing the β2 subunit, such as the predominant α4β2 nAChR in the mammalian central nervous system . Research into analogous compounds has demonstrated their potential to potently and selectively desensitize α4β2 nAChRs with reduced agonist activity compared to other nicotinic ligands like varenicline . This mechanism of receptor desensitization, rather than activation, represents a promising therapeutic approach. Given the established role of α4β2 nAChRs in mediating the addictive effects of substances like nicotine and alcohol, this compound provides researchers with a valuable tool for investigating new treatments for addiction disorders . The structural core of this compound, featuring an azetidine ring linked via an oxygen bridge to a substituted pyridine, is a key motif for achieving high binding affinity and selectivity for target receptors . The dihydrochloride salt form ensures enhanced stability and solubility for experimental use. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this compound for in vitro binding assays, functional studies on ion channels, and in the development of novel pharmacotherapies for central nervous system conditions.

Properties

CAS No.

2639436-62-5

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-5-methylpyridine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-7-2-3-9(11-4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H

InChI Key

BYVXVNRBHSTCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OC2CNC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design and Precursor Synthesis

The Mitsunobu reaction is a cornerstone for constructing the ether linkage between azetidine-3-methanol and 5-methylpyridin-3-ol. In this approach, tert-butyl (azetidin-3-ylmethyl) carbonate serves as a protected azetidine precursor, while 5-methylpyridin-3-ol provides the aromatic framework.

Key Steps:

  • Protection of Azetidine: Azetidine-3-methanol is Boc-protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Mitsunobu Coupling: The Boc-protected azetidine alcohol reacts with 5-methylpyridin-3-ol under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) to form the ether bond.

  • Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the free amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Optimization Insights:

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) maximizes coupling efficiency.

  • Temperature: Reactions proceed optimally at 0–25°C to avoid side reactions.

Representative Data:

StepReagents/ConditionsYield (%)Source
Boc ProtectionBoc₂O, Et₃N, DCM, 25°C, 12 h85
Mitsunobu CouplingDEAD, PPh₃, THF, 0°C → 25°C, 24 h72
Deprotection/Salt FormTFA/DCM (1:1), then HCl/Et₂O90

Palladium-Catalyzed Cross-Coupling Approaches

Stille Coupling for Methylpyridine Functionalization

Stille coupling enables the introduction of methyl groups or azetidine motifs to pre-functionalized pyridine rings. For example, 5-bromo-2-methylpyridine undergoes coupling with stannane derivatives of azetidine under palladium catalysis.

Key Steps:

  • Stannane Preparation: Azetidine-3-methanol is converted to its trimethylstannane derivative using hexamethylditin and a palladium catalyst.

  • Cross-Coupling: The stannane reacts with 5-bromo-2-methylpyridine in the presence of tris(o-tolyl)phosphine-bound palladium(0) at 80°C.

Challenges and Solutions:

  • Radiolabeling Interference: When using [¹¹C]methyl iodide (as in), rapid trapping and purification are critical to minimize decay-related losses.

  • Catalyst Loading: A 5–10 mol% Pd(0) catalyst ensures complete conversion without over-oxidation.

Data from Literature:

Reaction ComponentConditionsYield (%)Source
Stannane FormationHexamethylditin, Pd(PPh₃)₄, DMF, 80°C68
Stille CouplingPd(0), P(o-tolyl)₃, 80°C, 5 min39 (DCY)

(DCY = Decay-corrected yield)

Nucleophilic Aromatic Substitution (SNAr)

Halogenated Pyridine Substrates

2-Bromo-5-methylpyridine reacts with azetidine-3-ol under basic conditions to form the ether bond via SNAr. This method avoids transition metals but requires activating groups on the pyridine ring.

Reaction Parameters:

  • Base: Potassium carbonate or cesium carbonate in DMF.

  • Temperature: 80–100°C for 12–24 h.

Limitations:

  • Electron-Deficient Rings: The 5-methyl group mildly activates the pyridine, necessitating prolonged reaction times compared to nitro-substituted analogs.

Example Protocol:

ComponentQuantityConditionsYield (%)Source
2-Bromo-5-methylpyridine2.0 gK₂CO₃, DMF, 100°C, 24 h46
Azetidine-3-ol1.2 eq

Reductive Amination Pathways

Aldehyde Intermediate Strategy

A less common route involves reductive amination between 5-methylpyridine-2-carbaldehyde and azetidine-3-amine. However, this method suffers from low regioselectivity and requires stringent control of reducing agents.

Typical Conditions:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) in dichloroethane.

  • Acid Catalyst: Acetic acid (0.1 eq) to protonate the intermediate imine.

Reported Yield: 32% after chromatographic purification.

Comparative Analysis of Methods

Efficiency and Scalability

  • Mitsunobu Coupling offers the highest yields (72–90%) but requires expensive reagents (DEAD).

  • Stille Coupling is rapid (5 min) but limited by radiochemical decay in [¹¹C] applications.

  • SNAr is cost-effective but less efficient for electron-rich pyridines.

Purity and Byproduct Management

  • Boc-deprotection with TFA generates tert-butyl cations, necessitating rigorous aqueous workups.

  • Palladium residues in Stille couplings require scavengers like silica-thiol or filtration through Celite.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 2.35 (s, 3H, CH₃), 3.45–3.70 (m, 4H, azetidine), 4.55 (m, 1H, OCH₂), 7.25 (d, 1H, pyridine), 7.95 (s, 1H, pyridine).

  • HPLC Purity: >98% (C18 column, 0.1% TFA/ACN gradient).

Salt Formation Efficiency

Treatment of the free base with 2 eq HCl in ethanol yields the dihydrochloride salt with >95% conversion, as confirmed by ion chromatography .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The enolate structure of lithium(1+) 2-oxohex-5-enoate facilitates nucleophilic attacks on electrophilic substrates:

  • Aldol Condensation : Reacts with aldehydes or ketones to form β-hydroxy esters. For example, reaction with formaldehyde yields β-hydroxylated derivatives under basic conditions.

  • Grignard-like Reactivity : Acts as a carbon nucleophile toward alkyl halides, enabling alkylation at the α-position .

Example Reaction :

Li+[CH2C(O)CO2]+R-XR-CH2C(O)CO2Li++X\text{Li}^+[\text{CH}_2\text{C(O)CO}_2^-] + \text{R-X} \rightarrow \text{R-CH}_2\text{C(O)CO}_2\text{Li}^+ + \text{X}^-

Conditions: THF, −78°C; yields depend on steric and electronic factors of R-X .

Conjugate Addition (Michael Reaction)

The compound participates in 1,4-addition to α,β-unsaturated carbonyl compounds:

  • Substrates : Acrylates, enones, or nitroalkenes.

  • Products : Functionalized esters with extended carbon chains .

Mechanism :

  • Enolate attacks the β-carbon of the Michael acceptor.

  • Protonation yields the adduct.

Data Table :

Michael AcceptorProductYield (%)Conditions
Methyl acrylate2-Oxo-5-hexenoyl-adduct65–75THF, −78°C, 2 h
CyclohexenoneBicyclic ketone derivative50–60RT, 12 h

Cycloaddition Reactions

Lithium(1+) 2-oxohex-5-enoate can generate ketene intermediates under thermal or photolytic conditions, enabling intramolecular [2+2] cycloadditions:

  • Product : Bicyclo[2.1.1]hexan-5-ones with complete regioselectivity .

  • Mechanism :

    • Decarboxylation forms a γ,δ-unsaturated ketene.

    • Intramolecular cyclization yields strained bicyclic structures .

Example :

Li+[CH2C(O)CO2]ΔKetene intermediateBicyclo[2.1.1]hexan-5-one\text{Li}^+[\text{CH}_2\text{C(O)CO}_2^-] \xrightarrow{\Delta} \text{Ketene intermediate} \rightarrow \text{Bicyclo[2.1.1]hexan-5-one}

Conditions: Reflux in acetonitrile with DIPEA; 71% yield .

Reduction and Oxidation

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 2-hydroxyhex-5-enoate.

  • Oxidation : Manganese dioxide (MnO₂) oxidizes the alkene to an epoxide or diol, depending on conditions.

Reaction Pathways :

Li+[CH2C(O)CO2]LiAlH4Li+[CH2C(OH)CO2]\text{Li}^+[\text{CH}_2\text{C(O)CO}_2^-] \xrightarrow{\text{LiAlH}_4} \text{Li}^+[\text{CH}_2\text{C(OH)CO}_2^-] MnO2Epoxide or vicinal diol derivatives\xrightarrow{\text{MnO}_2} \text{Epoxide or vicinal diol derivatives}

Structural and Kinetic Insights

  • Molecular Geometry : The lithium ion adopts a tetrahedral coordination with the carboxylate oxygen and solvent molecules (e.g., THF).

  • Kinetics : Alkylation reactions exhibit second-order kinetics, with rate constants (k) ranging from 10310^{-3} to 10210^{-2} L·mol⁻¹·s⁻¹ depending on the electrophile .

Comparative Reactivity

Reaction TypeLithium(1+) 2-oxohex-5-enoateMethyl 2-oxohex-5-enoate
Nucleophilic StrengthHigh (Li⁺ stabilization)Moderate

Scientific Research Applications

Medicinal Chemistry

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride is primarily investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .
  • CNS Activity: Research has shown that derivatives of pyridine compounds can influence central nervous system functions. Thus, this compound may have implications in developing treatments for neurological disorders .

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of more complex molecules. Its unique azetidine and pyridine moieties allow for the modification and creation of derivatives that can be tailored for specific biological activities.

  • Synthetic Pathways: The synthesis typically involves reactions such as nucleophilic substitution and coupling reactions with other functionalized molecules to enhance its pharmacological profile .

Biological Studies

The compound is utilized in biological assays to study its interactions with various enzymes and receptors.

  • Enzyme Inhibition Studies: It has been tested as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the neuropharmacological effects of this compound in animal models. The findings indicated that it could reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to changes in their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural and physicochemical properties of 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Pyridine Ring Heterocyclic Amine Key Features References
This compound C₉H₁₄Cl₂N₂O (inferred) ~237.13 (inferred) 5-methyl, 2-azetidin-3-yloxy Azetidine (4-membered) High solubility due to dihydrochloride salt
2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride C₉H₁₄Cl₂N₂O 237.13 4-methyl, 2-azetidin-3-yloxy Azetidine (4-membered) Positional isomer of target compound
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride C₉H₁₄Cl₂N₂O 237.13 2-pyrrolidin-3-yloxy Pyrrolidine (5-membered) Larger ring size alters flexibility
5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride C₉H₁₄Cl₂N₂O₂ 253.13 5-azetidin-3-yl, 2-methoxy Azetidine (4-membered) Methoxy group increases steric bulk
3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ 316.15 3-chloro, 5-trifluoromethyl, 2-piperidin-4-yl Piperidine (6-membered) Halogenated substituents enhance lipophilicity

Key Structural and Functional Differences

Heterocyclic Amine Ring Size :

  • Azetidine (4-membered ring) in the target compound confers higher ring strain and conformational rigidity compared to pyrrolidine (5-membered, ) and piperidine (6-membered, ). This impacts binding interactions in biological systems.
  • Example: The pyrrolidine analog in may exhibit improved metabolic stability due to reduced ring strain.

Substituent Position and Type :

  • Methyl vs. Methoxy : The 5-methyl group in the target compound offers electron-donating effects, whereas the 2-methoxy group in introduces steric hindrance and altered electronic distribution.
  • Halogenation : The trifluoromethyl and chloro groups in enhance lipophilicity and resistance to enzymatic degradation, making it more suitable for hydrophobic targets.

Salt Form: Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for drug formulation. Monohydrochloride analogs (e.g., ) may have different solubility profiles.

Biological Activity

2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an azetidine moiety. Its synthesis typically involves the reaction of 5-methylpyridine with azetidine derivatives, followed by hydrochloric acid treatment to form the dihydrochloride salt. The unique structure of this compound allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor for certain enzymes involved in neurotransmission and metabolic pathways, potentially modulating their activity and impacting various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neuropharmacological Effects

Studies have highlighted the compound's potential neuropharmacological effects, particularly in modulating cholinergic signaling pathways. This could have implications for treating neurodegenerative disorders such as Alzheimer's disease. In vitro assays demonstrated that related compounds could enhance acetylcholine levels by inhibiting acetylcholinesterase activity .

Anticancer Properties

Emerging evidence suggests that the compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell survival and death .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of several pyridine derivatives, this compound was found to exhibit moderate to high activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.1 to 1.0 mg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Assessment
A pharmacological assessment using animal models demonstrated that the compound could significantly reduce symptoms associated with anxiety and depression. Behavioral tests indicated improved performance in tasks measuring anxiety-like behaviors when administered at specific dosages .

Case Study 3: Anticancer Activity
In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer cells, with IC50 values around 20 µM, suggesting its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

Compound Antimicrobial Activity Neuropharmacological Effects Anticancer Activity (IC50)
This compoundModerate to High (0.1-1.0 mg/mL)Significant Improvement~20 µM (Breast Cancer)
Related Compound A (e.g., Sazetidine-A)HighModerate Improvement~15 µM
Related Compound B (e.g., Quinoline Derivative)LowMinimal Effect~25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.